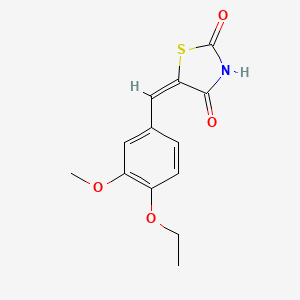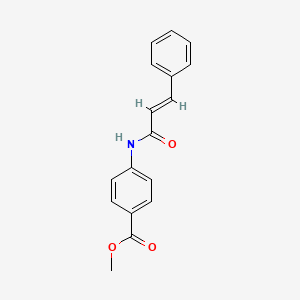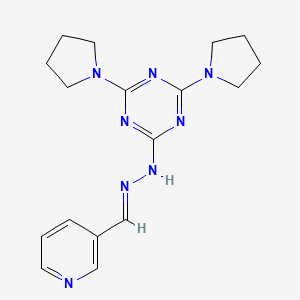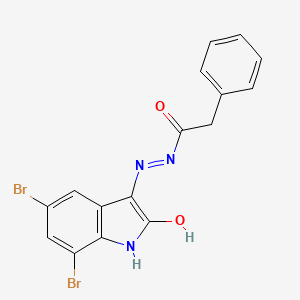
2-(3-((4-ME-Benzoyl)-hydrazono)-2-oxo-2,3-dihydro-indol-1-YL)-N-phenyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-((4-ME-Benzoyl)-hydrazono)-2-oxo-2,3-dihydro-indol-1-YL)-N-phenyl-acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoyl group, a hydrazono group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((4-ME-Benzoyl)-hydrazono)-2-oxo-2,3-dihydro-indol-1-YL)-N-phenyl-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methylbenzoyl hydrazine with an appropriate indole derivative under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, industrial production may involve the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(3-((4-ME-Benzoyl)-hydrazono)-2-oxo-2,3-dihydro-indol-1-YL)-N-phenyl-acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The benzoyl and indole moieties can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
2-(3-((4-ME-Benzoyl)-hydrazono)-2-oxo-2,3-dihydro-indol-1-YL)-N-phenyl-acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism by which 2-(3-((4-ME-Benzoyl)-hydrazono)-2-oxo-2,3-dihydro-indol-1-YL)-N-phenyl-acetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. This interaction is often mediated by the hydrazono and benzoyl groups, which can form hydrogen bonds and other non-covalent interactions with the target molecules. The indole moiety also plays a crucial role in stabilizing these interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-MEO-4-(2-(3-ME-BENZOYL)CARBOHYDRAZONOYL)PH 3-CL-1-BENZOTHIOPHENE-2-CARBOXYLATE
- 4-(2-(4-ME-BENZOYL)CARBOHYDRAZONOYL)PH 3-CL-6-MEO-1-BENZOTHIOPHENE-2-CARBOXYLATE
- 2-ETHOXY-4-(2-(((4-ME-BENZOYL)AMINO)AC)CARBOHYDRAZONOYL)PH 2,4-DICHLOROBENZOATE
Uniqueness
What sets 2-(3-((4-ME-Benzoyl)-hydrazono)-2-oxo-2,3-dihydro-indol-1-YL)-N-phenyl-acetamide apart from similar compounds is its specific combination of functional groups and the indole moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H20N4O3 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
N-[1-(2-anilino-2-oxoethyl)-2-hydroxyindol-3-yl]imino-4-methylbenzamide |
InChI |
InChI=1S/C24H20N4O3/c1-16-11-13-17(14-12-16)23(30)27-26-22-19-9-5-6-10-20(19)28(24(22)31)15-21(29)25-18-7-3-2-4-8-18/h2-14,31H,15H2,1H3,(H,25,29) |
InChI Key |
KJRSZPVHLWFJFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N=NC2=C(N(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methoxy-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B15043487.png)
![6-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B15043491.png)

![4-nitro-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide](/img/structure/B15043502.png)

![6-[(2E)-2-(3-fluorobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B15043515.png)
![(3E)-3-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15043521.png)

![3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15043531.png)
![4-bromo-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B15043534.png)
![(4-Chloro-phenyl)-[4-morpholin-4-yl-6-(2,2,2-trifluoro-1-trifluoromethyl-ethoxy)-[1,3,5]triazin-2-yl]-amine](/img/structure/B15043542.png)
![2-[({2,2,2-Trichloro-1-[(phenylacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid](/img/structure/B15043554.png)
![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(3-chlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15043562.png)

